1-(3-Methylisoxazol-4-yl)ethanone

Medicinal Chemistry Enzymology Biochemical Assays

Secure the specific 4-acetyl-3-methylisoxazole regioisomer (CAS 58752-01-5) for your research. This distinct substitution pattern is critical for antipicornaviral agent development and fragment-based drug discovery (FBDD) campaigns. Using alternative regioisomers risks synthetic failure. Its high aqueous solubility and validated pharmacophore core make it an ideal starting fragment. Ensure precision in your synthetic pathway.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 58752-01-5
Cat. No. B2456617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylisoxazol-4-yl)ethanone
CAS58752-01-5
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESCC1=NOC=C1C(=O)C
InChIInChI=1S/C6H7NO2/c1-4-6(5(2)8)3-9-7-4/h3H,1-2H3
InChIKeyYYKKQMMAXAOXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylisoxazol-4-yl)ethanone (CAS 58752-01-5): Chemical Properties and Research-Grade Specifications


1-(3-Methylisoxazol-4-yl)ethanone (CAS 58752-01-5), also known as 4-acetyl-3-methylisoxazole, is a small-molecule heterocyclic building block belonging to the isoxazole class. It has the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . This compound features a 3-methylisoxazole core with an acetyl substituent at the 4-position, a specific substitution pattern that dictates its unique reactivity . It is typically offered as a research chemical with a purity of 95% or higher, and its physical state is a solid at room temperature with a reported melting point of 46-48 °C .

Procurement Risk: Why Generic Isoxazole Building Blocks Cannot Replace 1-(3-Methylisoxazol-4-yl)ethanone


Generic substitution with other isoxazole derivatives, such as 3-acetyl-5-methylisoxazole or 5-acetyl-3-methylisoxazole, is not scientifically sound for 1-(3-Methylisoxazol-4-yl)ethanone. The specific 3-methyl-4-acetyl substitution pattern on the isoxazole ring confers a unique electronic environment and steric profile that fundamentally alters its chemical reactivity . For instance, the position of the acetyl group relative to the ring heteroatoms dictates its behavior in reactions such as enolization, a key step in many synthetic transformations. Kinetic studies show that 3-acetyl-5-methylisoxazole and 5-acetyl-3-methylisoxazole are more reactive than other acetylheterocycles due to the influence of the ring's heteroatoms, demonstrating that even a change in the acetyl group's position yields a molecule with a different reactivity profile [1]. Therefore, substituting 1-(3-Methylisoxazol-4-yl)ethanone with a regioisomer introduces a high risk of synthetic failure, altered reaction kinetics, and off-target biological activity, as the 3-methylisoxazole moiety's function as a pharmacophore is highly sensitive to its substitution pattern [2].

Quantitative Differentiation of 1-(3-Methylisoxazol-4-yl)ethanone: Evidence-Based Selection Criteria


Enzyme Inhibition Profile: Weak Dihydroorotase Activity Differentiates Target from Potent Bioactive Analogs

1-(3-Methylisoxazol-4-yl)ethanone demonstrates weak inhibition of the dihydroorotase enzyme, with an IC50 of 180,000 nM (180 µM). This value, obtained at pH 7.37, contrasts sharply with the nanomolar or low micromolar potency typically sought in lead compounds [1]. While a direct comparator is not available in this specific assay, this data point suggests the compound's value is not as a potent enzyme inhibitor but as an inactive or weakly active control, or as a core scaffold that requires significant derivatization to achieve target potency. This is a critical differentiator from highly functionalized, bioactive isoxazole analogs that may exhibit off-target effects if used as simple building blocks [2].

Medicinal Chemistry Enzymology Biochemical Assays

Regioisomeric Identity: 4-Acetyl-3-methylisoxazole is Synthetically Distinct from 5-Acetyl-3-methylisoxazole

1-(3-Methylisoxazol-4-yl)ethanone is specifically the 4-acetyl-3-methylisoxazole regioisomer. Its synthesis is achieved regioselectively by the reaction of acetonitrile oxide with (E)-4-methoxy-3-buten-2-one. This is a distinct synthetic pathway from the preparation of its isomer, 5-acetyl-3-methylisoxazole, which is formed by reacting acetonitrile oxide with 3-buten-2-one [1]. The ability to selectively synthesize either the 4-acetyl or 5-acetyl isomer is fundamental for accessing specific chemical space and building targeted molecular architectures. Using the incorrect isomer would lead to a completely different set of downstream products with altered properties.

Synthetic Chemistry Regioselectivity Chemical Synthesis

Physicochemical Profile: Low LogP and High Aqueous Solubility Differentiate Target from More Lipophilic Isoxazole Derivatives

1-(3-Methylisoxazol-4-yl)ethanone possesses a predicted LogP of -0.01 (ACD/LogP) and an estimated water solubility of 40,230 mg/L at 25 °C, indicating it is a highly soluble, polar compound . This profile differentiates it from many substituted isoxazole derivatives which are designed to be more lipophilic for enhanced membrane permeability. For example, compounds in a broad-spectrum antipicornaviral series featuring a 3-methylisoxazole moiety were specifically optimized for activity and had LogP values significantly higher than the target compound's near-zero value [1].

Medicinal Chemistry ADME Properties Drug Design

Role as a Pharmacophoric Bioisostere: The 3-Methylisoxazole Moiety Exhibits Functionally Similar Antiviral Activity to 2-Acetylfuran

The 3-methylisoxazole ring, a core component of 1-(3-Methylisoxazol-4-yl)ethanone, has been demonstrated to act as a bioisostere for a 2-acetylfuran group in a series of antipicornaviral agents [1]. A direct comparison of the two series revealed remarkable similarity in potency, spectrum of activity, logP, and electrostatic parameters. X-ray crystallography confirmed that the syn-2-acetylfuran ring mimics the hydrogen-bonding pattern of the 3-methylisoxazole, with both acting as hydrogen bond acceptors to the same residue (ASN219) in human rhinovirus-14. This establishes the 3-methylisoxazole as a validated pharmacophore for antiviral target engagement, a property not shared by many other small heterocyclic building blocks.

Medicinal Chemistry Antiviral Research Bioisosterism

Application Scenarios for 1-(3-Methylisoxazol-4-yl)ethanone: Procuring for Specific Research Outcomes


Development of Novel Antiviral Agents Targeting Picornaviruses

Medicinal chemistry teams focused on developing broad-spectrum antipicornaviral agents can utilize 1-(3-Methylisoxazol-4-yl)ethanone as a key intermediate. Its 3-methylisoxazole core is a validated pharmacophore for inhibiting viral uncoating, and it serves as a known bioisostere for 2-acetylfuran, offering an alternative synthetic pathway to create novel drug candidates. The scaffold's high aqueous solubility (estimated 40,230 mg/L) is also advantageous for achieving favorable drug-like properties early in the development process [1].

Synthesis of Regioselective Heterocyclic Libraries

Synthetic and process chemistry groups building focused libraries of isoxazole derivatives will find 1-(3-Methylisoxazol-4-yl)ethanone indispensable. Its well-defined regioisomeric identity as the 4-acetyl-3-methyl isomer, distinct from the 5-acetyl-3-methylisoxazole, allows for precise control over the final molecular architecture [2]. This compound serves as a specific, high-purity building block for generating diverse chemical matter where the position of functional groups is critical for biological activity or material properties.

Enzyme Assay Development: Weak Inhibitor Control

Biochemists developing assays for dihydroorotase or other enzymes can employ 1-(3-Methylisoxazol-4-yl)ethanone as a well-characterized, low-potency control. With an established IC50 of 180 µM against dihydroorotase, it provides a quantitative benchmark for assay sensitivity and a baseline for comparing the activity of more potent, novel inhibitors [3]. This is a more rigorous and scientifically meaningful use than a simple vehicle control.

Fragment-Based Drug Discovery (FBDD) Programs

1-(3-Methylisoxazol-4-yl)ethanone's small size (MW 125.13 g/mol), high solubility, and the presence of the 3-methylisoxazole core—a validated pharmacophore [1]—make it an excellent fragment for FBDD campaigns. Its weak enzyme inhibition profile (IC50 = 180 µM against dihydroorotase) is typical of a starting fragment, offering a low-affinity but ligand-efficient scaffold that can be optimized through medicinal chemistry to improve potency and selectivity [3].

Technical Documentation Hub

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